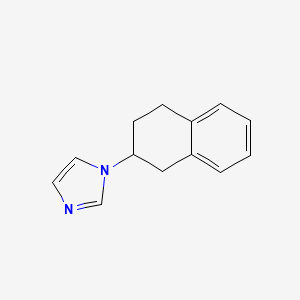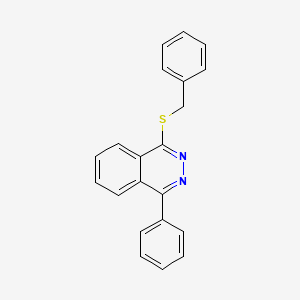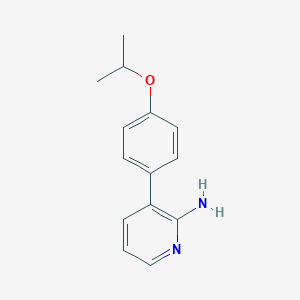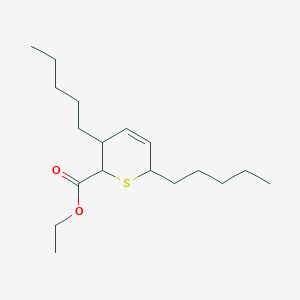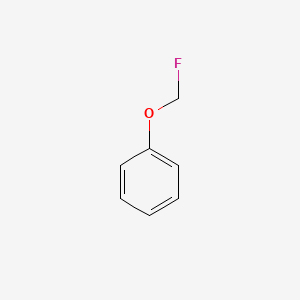
(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (fluoromethoxy)benzene involves the fluorodecarboxylation of aryloxyacetic acids. This process can be carried out electrochemically, using electric current as a traceless oxidant. The reaction typically employs triethylamine pentahydrofluoride (Et3N·5HF) as the fluoride source and supporting electrolyte. This method offers a sustainable approach and can yield various fluoromethoxyarenes with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced catalysts and fluorinating agents can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
(Fluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to different targets. For example, the incorporation of fluorine can improve the metabolic stability of a drug and increase its potency . The specific pathways and targets depend on the context of its application, such as in pharmaceuticals or agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
Methoxybenzene (Anisole): Similar to (fluoromethoxy)benzene but with a methoxy group (-OCH3) instead of a fluoromethoxy group.
Chloromethoxybenzene: Contains a chloromethoxy group (-OCH2Cl) instead of a fluoromethoxy group.
Bromomethoxybenzene: Contains a bromomethoxy group (-OCH2Br) instead of a fluoromethoxy group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in pharmaceutical applications where these properties can enhance drug efficacy and safety.
Propiedades
Número CAS |
87453-27-8 |
|---|---|
Fórmula molecular |
C7H7FO |
Peso molecular |
126.13 g/mol |
Nombre IUPAC |
fluoromethoxybenzene |
InChI |
InChI=1S/C7H7FO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
HAXUFHXMBCWDPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



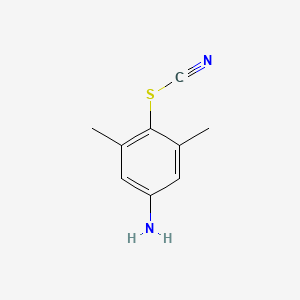
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
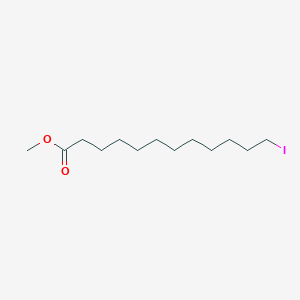
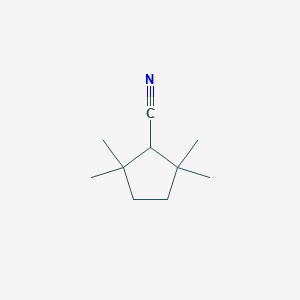
![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)
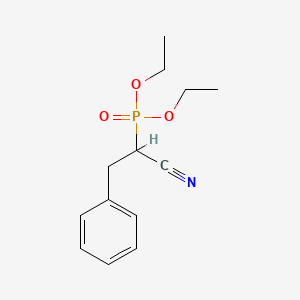
![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)
![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)
